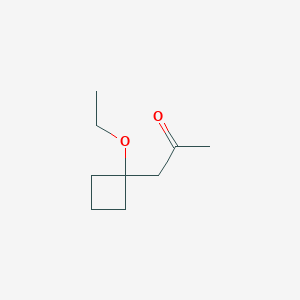

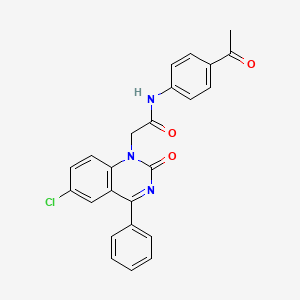

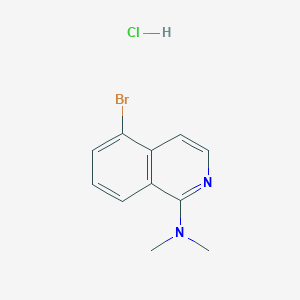

![molecular formula C21H22N6OS B2863521 (E)-2-amino-N-pentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836634-16-3](/img/structure/B2863521.png)

(E)-2-amino-N-pentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(E)-2-amino-N-pentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a quinoxaline derivative. Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . The quinoxaline moiety has various multifunctional properties and is used in drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . A series of quinoxaline derivatives were synthesized in good yield by the Buchwald–Hartwig amination reaction . The reaction of o-phenylenediamine with glyoxal is one of the methods for the synthesis of quinoxaline .Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is influenced by their peripheral amines and the nature of solvents used . The presence of intramolecular charge transfer (ICT) transitions in the absorption spectra of amine derivatives is attributed to the existence of the D–A building units .Chemical Reactions Analysis

Quinoxalines undergo various reactions such as diazotization, nitration, oxidation, substitutions, reduction, condensation and cyclization . The exploitation of transition-metal-free catalysis in organic synthesis leads to a new frontier to access biologically active heterocycles .Physical And Chemical Properties Analysis

The optoelectronic properties of quinoxaline derivatives were scrutinized using electronic absorption and fluorescence spectroscopy, cyclic voltammetry, thermogravimetric analysis, and differential scanning calorimetry . The linkage of different amines with the quinoxaline core moiety tunes the electrochemical properties with lower band gaps and comparable HOMO–LUMO energy levels .Aplicaciones Científicas De Investigación

Pancreatic Lipase Inhibitors

Schiff bases, such as the one , have been found to act as novel pancreatic lipase inhibitors . This makes them potentially useful in the treatment of obesity, as pancreatic lipase is a key enzyme in the digestion of dietary fats.

Antioxidant Activity

These compounds have also shown good antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antibacterial Properties

The Schiff bases have demonstrated antibacterial properties . They have been evaluated against several types of bacteria and have shown promising results, which could make them useful in the development of new antibiotics.

Antimicrobial Properties

In addition to their antibacterial properties, these compounds have also shown antimicrobial properties . They have been found to be more potent and show higher activities against various microbes compared to other compounds.

Molecular Docking Investigations

Molecular docking investigations have been carried out with these Schiff bases . This involves the study of how two or more atomic structures fit together, which can help in the development of new drugs.

Metal Ion Binding

These compounds have shown promising coordination towards certain metal ions . This property can be useful in various fields, including environmental science, where such compounds could be used to remove certain metal ions from wastewater.

Mecanismo De Acción

Quinoxaline derivatives have been found to have various biological activities. For example, a novel series of [1, 2, 4]triazolo(4,3-a)quinoxaline-amino-phenyl derivatives were designed as bromodomain and extra-terminal (BET) protein inhibitors . An emerging BET protein was identified as a target for a new small molecule treatment as an anti-cancer .

Direcciones Futuras

Quinoxaline derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The existence of a strong solid-state emission with AIE activity, ambipolar nature and good thermal properties of dyes attribute their use as solid-state emitters and ambipolar materials in optoelectronic devices . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

Propiedades

IUPAC Name |

2-amino-N-pentyl-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6OS/c1-2-3-6-11-23-21(28)17-18-20(26-16-10-5-4-9-15(16)25-18)27(19(17)22)24-13-14-8-7-12-29-14/h4-5,7-10,12-13H,2-3,6,11,22H2,1H3,(H,23,28)/b24-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLDAOBAVKCBBR-ZMOGYAJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CS4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CS4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-amino-N-pentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

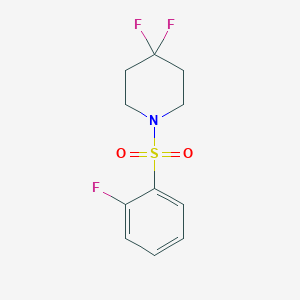

![2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2863446.png)

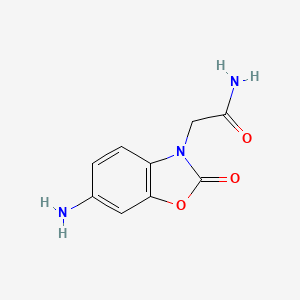

![6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2863447.png)

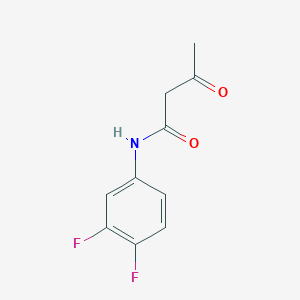

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B2863450.png)

![1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine](/img/structure/B2863458.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2863460.png)